molecular formula C9H11ClN2O B590700 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride CAS No. 129075-52-1

5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride

Cat. No. B590700
M. Wt: 198.65
InChI Key: OJFDXKROTLNGGX-UHFFFAOYSA-N
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Description

5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, also known as 5-Amino-1(2H)-isoquinolinone hydrochloride, is a synthetic organic compound with a wide range of applications. It is a white crystalline powder with a molecular weight of 218.6 g/mol, a melting point of 233-235°C, and a solubility of 2 g/100 mL in water. 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is used in a variety of scientific research applications, including enzyme inhibition, drug design, and the development of new drugs.

Scientific Research Applications

Anticancer Agent Synthesis

A study by Yan et al. (2013) explored the synthesis of polyhalo 2-aryl-4-aminoquinazolines as potential anticancer agents, where derivatives showed significant growth inhibitory activities on various human cell lines. The research demonstrated the compounds' potential in reducing cancer cell viability and inducing apoptosis (Yan et al., 2013).

Synthetic Method Development

Chen Zhan-guo (2008) investigated a new synthesis method for a derivative of 3,4-dihydroisoquinolin-1(2H)-one. This study focused on developing a mild and efficient synthetic route with a high yield, enhancing the accessibility of this compound for further research applications (Chen Zhan-guo, 2008).

Anti-Inflammatory Activity

Odasso et al. (1977) synthesized 2-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives, evaluating their anti-inflammatory activity. Some of these compounds showed high efficacy in inhibiting edema and granuloma formation in rats, suggesting their potential use in treating inflammatory conditions (Odasso et al., 1977).

Microwave-Assisted Synthesis

Glossop (2007) described a microwave-assisted synthesis method for a variant of 3,4-dihydroisoquinolin-1-one. This study provided an efficient and shorter alternative synthesis route, enhancing the compound's accessibility for further scientific applications (Glossop, 2007).

PARP Inhibitor Research

Threadgill (2015) discussed the role of 5-Aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of the poly(ADP-ribose) polymerases (PARPs), in various health and disease models. The compound's ability to ameliorate damage in ischemic tissue and its anti-inflammatory properties were highlighted, making it a valuable tool in PARP-related studies (Threadgill, 2015).

properties

IUPAC Name

5-amino-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-8-3-1-2-7-6(8)4-5-11-9(7)12;/h1-3H,4-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFDXKROTLNGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride

CAS RN

129075-52-1
Record name 1(2H)-Isoquinolinone, 5-amino-3,4-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129075-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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